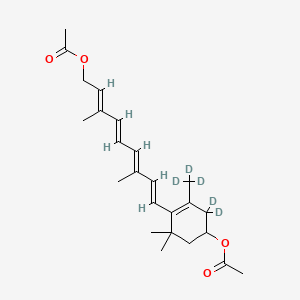

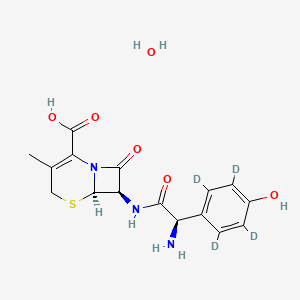

Cefadroxil-d4 (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

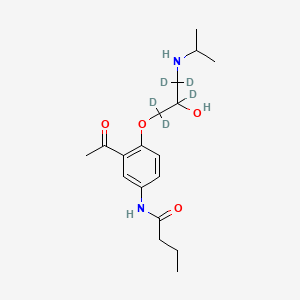

Cefadroxil-d4 (Major) is a semi-synthetic cephalosporin antibiotic . It is used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of Cefadroxil-d4 (Major) is C16H13D4N3O5S.H2O and it has a molecular weight of 385.43 .

Synthesis Analysis

A simple spectrophotometric method was developed for the determination of cefadroxil in pure bulk and in capsules forms. The method is based on a direct reaction between cefadroxil and sodium hydroxide (1 N). A product with λmax at 342 nm and molar absorptivity of 7.9x103 L mol-1 cm-1 is formed after heating cefadroxil with sodium hydroxide (1 N) for 30 minutes .Molecular Structure Analysis

The molecular structure of Cefadroxil-d4 (Major) is represented by the formula C16H13D4N3O5S.H2O . This indicates that it contains 16 carbon atoms, 13 hydrogen atoms, 4 deuterium atoms, 3 nitrogen atoms, 5 oxygen atoms, 1 sulfur atom, and 1 molecule of water.Applications De Recherche Scientifique

Synthesis and Characterization of Complexes Cefadroxil has been utilized in the synthesis and characterization of metal complexes with d-block elements, revealing insights into their stereochemistry and stability. These complexes, including those of iron, cobalt, nickel, copper, and zinc, demonstrate significant stability constants and potential for further exploration in various applications, such as catalysis and materials science (Zayed & Abdallah, 2004).

Transport Properties and Brain Exposure Research into the transport properties of cefadroxil at the blood-CSF (cerebrospinal fluid) interface highlights its interaction with PEPT2 transporters, affecting drug exposure in the brain. This is crucial for understanding the drug's effectiveness in treating conditions such as bacterial meningitis and can inform the development of more effective treatment strategies (Shen et al., 2005).

Analytical and Detection Methods Significant advancements have been made in developing sensitive, selective methods for determining cefadroxil in various samples, including tablets and human urine, using techniques like differential pulse voltammetry. These methods offer improved detection limits and accuracy, facilitating drug monitoring and pharmacokinetic studies (Kassa & Amare, 2021).

Solubility and Dissolution Enhancement Efforts to enhance the solubility and dissolution of cefadroxil have led to the development of solid dispersions and polyethylene glycol conjugates. These approaches aim to improve the drug's bioavailability, a critical factor in ensuring therapeutic efficacy. Studies show that solvent evaporation methods and drug-polymer miscibility analyses can significantly enhance drug solubility and release kinetics (Mohite et al., 2017).

Antibiotic Activity and Environmental Impact Investigations into the electrochemical degradation of cefadroxil and the elimination of its antibiotic activity provide valuable insights into environmental safety and the potential for reducing the impact of pharmaceuticals on water sources. Techniques that utilize electro-generated active chlorine show promise in breaking down cefadroxil and mitigating its ecological footprint (Moreno-Palacios et al., 2019).

Mécanisme D'action

Target of Action

Cefadroxil-d4, like its parent compound Cefadroxil, is a broad-spectrum antibiotic of the cephalosporin type . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefadroxil-d4 inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes, such as autolysins and murein hydrolases, while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by Cefadroxil-d4 is the synthesis of the bacterial cell wall. By inhibiting the PBPs, Cefadroxil-d4 prevents the formation of peptidoglycan cross-links in the bacterial cell wall. This inhibition weakens the cell wall, leading to bacterial cell lysis and death .

Pharmacokinetics

Cefadroxil-d4, like Cefadroxil, is expected to be rapidly and well absorbed from the gastrointestinal tract . It is primarily excreted in the urine, with more than 90% excreted as unchanged drug within 24 hours . The half-life of Cefadroxil-d4 is longer than that of Cefadroxil . The hPEPT1 transporter is suggested to be the major transporter responsible for the oral absorption of Cefadroxil in humans .

Result of Action

The action of Cefadroxil-d4 results in the lysis and death of bacteria, effectively treating various bacterial infections. These include urinary tract infections, skin and skin structure infections, and tonsillitis caused by a variety of bacteria such as S. pneumoniae, H. influenzae, staphylococci, S. pyogenes (group A beta-hemolytic streptococci), E. coli, P. mirabilis, Klebsiella sp, coagulase-negative staphylococci and Streptococcus pyogenes .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Cefadroxil-d4 (Major) interacts with various biomolecules in the body. Like all beta-lactam antibiotics, Cefadroxil-d4 (Major) binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

Cefadroxil-d4 (Major) has significant effects on various types of cells and cellular processes. It is effective against both Gram-positive and Gram-negative bacterial infections . The drug exerts its effects by causing instability and subsequent death of the bacteria .

Molecular Mechanism

The molecular mechanism of action of Cefadroxil-d4 (Major) involves binding interactions with biomolecules and changes in gene expression. It binds to specific PBPs inside the bacterial cell wall, inhibiting bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Dosage Effects in Animal Models

In animal models, the effects of Cefadroxil-d4 (Major) vary with different dosages. The usual dose for dogs and cats is 10 to 15 mg per pound (22 to 30 mg/kg) every 12 hours

Transport and Distribution

Cefadroxil-d4 (Major) is transported and distributed within cells and tissues. The PBPK model in human suggests that hPEPT1 is the major transporter responsible for the oral absorption of Cefadroxil-d4 (Major) in humans .

Subcellular Localization

It is known that Cefadroxil-d4 (Major) is a substrate of several membrane transporters including peptide transporter 2 (PEPT2), organic anion transporters (OATs), multidrug resistance-associated proteins (MRPs), and organic anion transporting polypeptides (OATPs) .

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2/t10-,11-,15-;/m1./s1/i2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNMSULHIODTC-AUTKPGNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N)[2H])[2H])O)[2H].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)